Nemorubicin Hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-4-[(2S)-2-methoxymorpholin-4-yl]-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO13.ClH/c1-14-27(36)17(33-7-8-44-22(12-33)43-3)9-21(45-14)46-19-11-32(41,20(35)13-34)10-16-24(19)31(40)26-25(29(16)38)28(37)15-5-4-6-18(42-2)23(15)30(26)39;/h4-6,14,17,19,21-22,27,34,36,38,40-41H,7-13H2,1-3H3;1H/t14-,17-,19-,21-,22-,27+,32-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXDXWLGVADASF-QQFKZXDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOC(C6)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCO[C@@H](C6)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38ClNO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108943-08-4 | |
| Record name | Nemorubicin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108943084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NEMORUBICIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6F8JYX76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation of Nemorubicin Hydrochloride Action
Interactions with Nucleic Acids
Nemorubicin (B1684466) hydrochloride's primary mode of action involves direct engagement with the genetic material of the cell, leading to the disruption of essential cellular processes. aacrjournals.orgascopubs.orgresearchgate.net This interaction is characterized by its ability to insert itself into the DNA structure and to stabilize alternative DNA conformations, ultimately inhibiting the synthesis of RNA.
DNA Intercalation Modalities and Specificity
Nemorubicin, like other anthracyclines, is a DNA intercalator, meaning it inserts its planar tetracyclic ring system between the base pairs of the DNA double helix. aacrjournals.orgijabbr.com This physical insertion causes a structural distortion of the DNA, interfering with processes like replication and transcription. nih.gov The interaction of nemorubicin with DNA is a thermodynamically favored process, driven by the hydrophobic effect of moving the molecule from an aqueous environment to the hydrophobic space between DNA base pairs. ijabbr.com
Studies have shown that nemorubicin intercalates at specific sites within the DNA sequence. For instance, it has been observed to intercalate between the A3 and G4 bases of the sequence d(TTAGGGT)4 and to form a cap-complex at the G6pT7 site. nih.gov The presence of an adenine (B156593) residue appears to be important for the stabilization of this complex. nih.gov The major metabolite of nemorubicin, PNU-159682, also demonstrates strong, albeit reversible, binding to G:C base pairs within DNA fragments. nih.gov While the binding is strong, leading to a longer residence time within the DNA compared to doxorubicin (B1662922), it does not form covalent bonds, allowing for an eventual dissociation. nih.gov
G-Quadruplex DNA Segment Stabilization
Beyond its interaction with duplex DNA, nemorubicin has been identified as a significant ligand for G-quadruplex DNA segments, stabilizing these non-canonical secondary structures. nih.govmedchemexpress.com G-quadruplexes are formed in guanine-rich regions of DNA, such as those found in telomeres and the promoter regions of oncogenes like c-MYC. nih.govnih.gov These structures are composed of square-planar arrangements of four guanine (B1146940) bases, stabilized by Hoogsteen hydrogen bonds and a central monovalent cation. nih.govmdpi.com
By binding to and stabilizing G-quadruplexes, nemorubicin can interfere with critical cellular functions. nih.gov For example, stabilization of G-quadruplexes in telomeres can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length and activated in a majority of cancer cells. mdpi.com Research has demonstrated that nemorubicin binds with high efficiency to the c-MYC G-quadruplex sequence Pu22, forming a well-defined and stable complex. nih.gov This interaction with G-quadruplexes represents an additional mechanism through which nemorubicin exerts its antitumor activity, distinct from simple DNA intercalation. nih.gov
Table 1: Nemorubicin and G-Quadruplex DNA Interaction
| DNA Sequence | Binding Characteristics | Significance |
|---|---|---|
| Human telomere sequence d(TTAGGGT)4 | Intercalates between A3 and G4; forms a cap-complex at the G6pT7 site. nih.gov | Stabilization of telomeric G-quadruplexes can inhibit telomerase activity. nih.govmdpi.com |
| c-MYC promoter element Pu22 | Binds with high efficiency to form a stable complex. nih.gov | May explain part of the multiple mechanisms of its antitumor activity. nih.gov |
RNA Synthesis Inhibition
As a consequence of its ability to intercalate into DNA and alter its structure, nemorubicin inhibits the process of RNA synthesis, also known as transcription. nih.gov The distortion of the DNA template by the intercalated drug molecule physically obstructs the progression of RNA polymerase along the DNA strand, thereby preventing the synthesis of RNA molecules. This inhibition of transcription is a key downstream effect of DNA intercalation by anthracyclines. nih.gov A small molecule DNA intercalator, BMH-21, which also inhibits RNA polymerase I, does so without inducing a DNA damage response, suggesting that interference with DNA metabolic processes can be a therapeutic strategy independent of causing DNA lesions. nih.gov
Topoisomerase Modulation by Nemorubicin Hydrochloride and its Metabolites
Topoisomerases are essential enzymes that manage the topological state of DNA, which is crucial for processes like DNA replication, transcription, and chromosome segregation. embopress.org These enzymes work by creating transient breaks in the DNA backbone to allow strands to pass through each other, thus relieving supercoiling and untangling DNA. embopress.org Nemorubicin and its primary metabolite, PNU-159682, have been shown to interfere with the function of both topoisomerase I and topoisomerase II.
Topoisomerase I Inhibition
A distinguishing feature of nemorubicin compared to its parent compound, doxorubicin, is its activity as a topoisomerase I inhibitor. aacrjournals.orgresearchgate.netmedkoo.com This is considered its primary mode of action. aacrjournals.orgnordicbiosite.comadooq.com Topoisomerase I relieves torsional stress in DNA by creating single-strand breaks. Nemorubicin is thought to trap the enzyme-DNA complex, leading to the accumulation of these single-strand breaks, which can ultimately result in cell death. This mechanism is different from classical anthracyclines, which are primarily known as topoisomerase II inhibitors. aacrjournals.org
Topoisomerase II Inhibition
While topoisomerase I inhibition is a key feature of nemorubicin, both the parent compound and its highly potent metabolite, PNU-159682, also exhibit inhibitory activity against topoisomerase II. cfmot.de Topoisomerase II creates transient double-strand breaks in DNA to resolve complex topological problems such as supercoils and intertwined sister chromatids. embopress.org
Table 2: Topoisomerase Inhibition Profile
| Compound | Target Topoisomerase | Potency/Activity |
|---|---|---|
| Nemorubicin | Topoisomerase I (primary) aacrjournals.orgmedkoo.comnordicbiosite.com | Active inhibitor aacrjournals.orgmedkoo.comnordicbiosite.com |
| Nemorubicin | Topoisomerase II adooq.com | Inhibits the enzyme adooq.com |
| PNU-159682 (metabolite) | Topoisomerase II cfmot.demedchemexpress.comglpbio.com | Highly potent inhibitor; weakly inhibits unknotting at 100 μM medchemexpress.comglpbio.com |
Metabolite-Mediated Mechanisms of Action
This compound undergoes significant metabolic activation primarily through the cytochrome P450 3A4 (CYP3A4) enzyme. researchgate.netresearchgate.netnih.gov This biotransformation is a critical step, converting the parent drug into a substantially more cytotoxic compound. researchgate.net Studies utilizing human liver microsomes (HLMs) have demonstrated that CYP3A4 is the principal enzyme responsible for this conversion. researchgate.netnih.gov The involvement of CYP3A4 was confirmed through several lines of evidence:
Correlation with CYP3A-mediated activities: In a panel of HLMs from various donors, the rate of metabolite formation showed a significant correlation with established CYP3A-mediated activities. researchgate.netnih.gov
Inhibition studies: The use of CYP3A inhibitors, such as troleandomycin (B1681591) and ketoconazole, resulted in a marked reduction in the formation of the active metabolite in HLMs. researchgate.netnih.gov
Antibody inhibition: A monoclonal antibody specific to CYP3A4/5 also led to a concentration-dependent inhibition of the metabolic reaction. researchgate.netnih.gov
Recombinant enzyme studies: Among ten different cDNA-expressed cytochrome P450 enzymes tested, only CYP3A4 was capable of forming the active metabolite. researchgate.netnih.gov
This hepatic CYP3A4-mediated bioactivation underscores the importance of metabolic processes in the therapeutic action of this compound. researchgate.net
The major metabolite formed from the CYP3A4-mediated bioactivation of nemorubicin is 3′-deamino-3″,4′-anhydro-[2″(S)-methoxy-3″(R)-oxy-4″-morpholinyl]doxorubicin, known as PNU-159682. researchgate.netnih.gov The identity of this metabolite has been confirmed by comparing its liquid chromatography retention time and tandem mass spectrometry ion fragmentation with that of a synthetic PNU-159682 standard. researchgate.netnih.gov
Table 1: Comparative in vitro cytotoxicity (IC70, nM) of PNU-159682, Nemorubicin, and Doxorubicin in various human tumor cell lines.
| Cell Line | Histotype | PNU-159682 | Nemorubicin | Doxorubicin |
|---|---|---|---|---|
| HT-29 | Colon Carcinoma | 0.577 | 578 | 1717 |
| A2780 | Ovarian Carcinoma | 0.390 | 468 | 1140 |
| DU145 | Prostate Carcinoma | 0.128 | 193 | 413 |
| EM-2 | Leukemia | 0.081 | 191 | 181 |
| Jurkat | Leukemia | 0.086 | 68 | 321 |
Data sourced from Quintieri et al., 2005. aacrjournals.org
The potent cytotoxicity of PNU-159682 is attributed to its distinct interactions with cellular components, particularly DNA. aacrjournals.org Research indicates that PNU-159682 has different effects on cell cycle progression and unique DNA-interacting properties when compared to both nemorubicin and doxorubicin. aacrjournals.org Unlike its parent compound, which primarily acts as a topoisomerase I inhibitor, PNU-159682 is a highly potent DNA topoisomerase II inhibitor. aacrjournals.orgmedchemexpress.com
Furthermore, PNU-159682 has the ability to form covalent adducts with DNA. aacrjournals.orgcaymanchem.com It has been shown to react with double-stranded oligonucleotides, leading to the formation of these adducts, which can be detected through denaturing polyacrylamide gel electrophoresis. researchgate.net This interaction with DNA is strong yet reversible and shows a preference for G:C base pairs. nih.gov These unique DNA interaction properties contribute significantly to the enhanced cytotoxic profile of PNU-159682. aacrjournals.org
Role of DNA Repair Pathways in this compound Activity
The efficacy of this compound is intrinsically linked to the cellular DNA repair mechanisms, particularly the Nucleotide Excision Repair (NER) system. researchgate.netmedchemexpress.comnih.gov
Contrary to what is observed with many DNA-damaging agents, where a highly active NER system confers resistance, nemorubicin's cytotoxicity is dependent on a functional NER pathway. researchgate.netnih.gov Studies have shown that nemorubicin is more active in cells with an intact NER system. medchemexpress.comnih.gov For example, L1210/DDP cells, which have a proficient NER system, are more sensitive to nemorubicin than the XPG-deficient L1210/0 cells. medchemexpress.com
Further evidence for this dependency comes from the observation that cells made resistant to nemorubicin exhibit increased sensitivity to UV damage, a hallmark of NER deficiency. medchemexpress.comnih.gov This resistance has been linked to the methylation-dependent silencing of the XPG gene, a key component of the NER pathway. nih.gov Restoration of NER activity, either through XPG gene transfer or the use of demethylating agents, has been shown to restore sensitivity to nemorubicin. nih.gov This unique reliance on the NER system for its cytotoxic effect is a distinguishing feature of nemorubicin's mechanism of action. researchgate.netaacrjournals.org
The enzymatic conversion of nemorubicin to its highly active metabolite, PNU-159682, by CYP3A4 is a rate-limiting step that can be influenced by the levels of P450 reductase. bu.edu P450 reductase is an essential enzyme that donates electrons to cytochrome P450 enzymes, including CYP3A4. bu.edu
Studies in Chinese Hamster Ovary (CHO) cells engineered to express CYP3A4 have demonstrated that the overexpression of P450 reductase significantly enhances the cytotoxicity of nemorubicin. bu.edunih.gov In these cells, the combination of CYP3A4 and P450 reductase overexpression led to a more pronounced sensitivity to nemorubicin compared to cells expressing CYP3A4 alone. bu.edu This suggests that the endogenous levels of P450 reductase can be a limiting factor in the CYP3A4-catalyzed activation of nemorubicin. bu.edu Consequently, higher levels of P450 reductase can lead to increased formation of PNU-159682, thereby potentiating the cytotoxic effects of nemorubicin. medchemexpress.combu.edu
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Doxorubicin |
| PNU-159682 |
| Troleandomycin |
| Ketoconazole |
Preclinical Efficacy and Cellular Response to Nemorubicin Hydrochloride
In Vitro Anti-Tumor Activity Studies
Cytotoxicity Spectrum across Human Tumor Cell Lines
Nemorubicin (B1684466) hydrochloride has demonstrated significant cytotoxic activity across a variety of human tumor cell lines. Studies have shown its effectiveness in cell lines derived from different types of cancer, indicating a broad spectrum of anti-tumor potential. The concentration of a drug that inhibits the growth of a specified percentage of cells, often 50% (IC50) or 70% (IC70), is a standard measure of its cytotoxicity. For nemorubicin hydrochloride, IC70 values have been reported as 578 nM for HT-29 (colon carcinoma), 468 nM for A2780 (ovarian carcinoma), 193 nM for DU145 (prostate carcinoma), 191 nM for EM-2 (breast carcinoma), 68 nM for Jurkat (T-cell leukemia), and 131 nM for CEM (lymphoblastic leukemia) cell lines. medchemexpress.commedchemexpress.com
The cytotoxicity of nemorubicin is further enhanced when cancer cells express cytochrome P450 3A4 (CYP3A4). For instance, in 9L/3A4 cells, which are engineered to express CYP3A4, the IC50 for nemorubicin was 0.2 nM. medchemexpress.commedchemexpress.com This is substantially lower than the IC50 of 23.9 nM observed in the P450-deficient 9L parental cell line, making it 120-fold more potent. medchemexpress.commedchemexpress.com Similarly, U251 glioblastoma cells infected with an adenovirus to express CYP3A4 showed a potent IC50 of 1.4 nM for nemorubicin. medchemexpress.commedchemexpress.com These findings highlight the role of CYP3A4 in metabolizing nemorubicin into a more active form.
Table 1: Cytotoxicity (IC70) of this compound in Various Human Tumor Cell Lines
| Cell Line | Tumor Type | IC70 (nM) |
| HT-29 | Colon Carcinoma | 578 ± 137 |
| A2780 | Ovarian Carcinoma | 468 ± 45 |
| DU145 | Prostate Carcinoma | 193 ± 28 |
| EM-2 | Breast Carcinoma | 191 ± 19 |
| Jurkat | T-cell Leukemia | 68 ± 12 |
| CEM | Lymphoblastic Leukemia | 131 ± 9 |
Data sourced from MedChemExpress and BOC Sciences. medchemexpress.commedchemexpress.com
Comparative Cytotoxicity Analysis of this compound and PNU-159682
PNU-159682 is a major metabolite of nemorubicin, formed through the action of the cytochrome P450 enzyme CYP3A4, which is predominantly found in the human liver. nih.govaacrjournals.org This metabolite has been shown to be remarkably more cytotoxic than its parent compound, nemorubicin, and other established anthracyclines like doxorubicin (B1662922). nih.govaacrjournals.orgmedkoo.com
In a comparative study using a panel of six human tumor cell lines, PNU-159682 exhibited IC70 values in the subnanomolar range, from 0.07 to 0.58 nmol/L. aacrjournals.org This demonstrated that PNU-159682 is between 790 and 2,360 times more potent than nemorubicin and between 2,100 and 6,420 times more potent than doxorubicin. aacrjournals.orgresearchgate.net In murine L1210 tumor cells, PNU-159682 was found to be over 3,000-fold more cytotoxic than nemorubicin. aacrjournals.org This significant increase in potency underscores the importance of the metabolic activation of nemorubicin in its therapeutic effect.
Table 2: Comparative Cytotoxicity (IC70, nmol/L) of Nemorubicin (MMDX), Doxorubicin, and PNU-159682
| Cell Line | Doxorubicin | Nemorubicin (MMDX) | PNU-159682 |
| HT-29 | 450 ± 104 | 578 ± 137 | 0.24 ± 0.02 |
| A2780 | 300 ± 58 | 468 ± 45 | 0.58 ± 0.06 |
| DU145 | 415 ± 43 | 193 ± 28 | 0.08 ± 0.01 |
| EM-2 | 1,180 ± 120 | 191 ± 19 | 0.07 ± 0.01 |
| Jurkat | 150 ± 21 | 68 ± 12 | 0.03 ± 0.005 |
| CEM | 280 ± 35 | 131 ± 9 | 0.06 ± 0.01 |
Data sourced from Quintieri et al. (2005), Clinical Cancer Research. aacrjournals.org
In Vivo Anti-Tumor Efficacy in Preclinical Xenograft Models
Efficacy in Murine Leukemia Models
The in vivo anti-tumor activity of nemorubicin and its metabolite PNU-159682 has been evaluated in murine leukemia models, specifically the disseminated L1210 leukemia model. nih.govaacrjournals.org In these studies, the efficacy of the compounds is often measured by the increase in life span (ILS) of the treated mice compared to untreated controls.
A single intravenous administration of PNU-159682 at its maximum tolerated dose resulted in a 29% increase in life span. aacrjournals.orgabmole.cn This was comparable to the 36% ILS observed with the optimal dose of its parent compound, nemorubicin. aacrjournals.orgabmole.cn Furthermore, studies investigating nemorubicin in combination with other chemotherapeutic agents in the L1210 model have shown synergistic effects. For instance, the sequential administration of nemorubicin and cisplatin (B142131) resulted in a 100% ILS, significantly greater than either drug alone. aacrjournals.org Similarly, combining nemorubicin with mitomycin C or doxorubicin also led to significantly enhanced anti-leukemic activity, with ILS values of 87% and 113%, respectively. aacrjournals.org
Efficacy in Human Carcinoma Xenograft Models
The anti-tumor efficacy of nemorubicin and PNU-159682 has also been demonstrated in human carcinoma xenograft models, where human tumor cells are implanted in immunodeficient mice. nih.govaacrjournals.org In a study using the MX-1 human mammary carcinoma xenograft model, PNU-159682 demonstrated significant therapeutic effects. aacrjournals.orgaltogenlabs.comresearchgate.net Treatment with PNU-159682 led to complete tumor regression in a majority of the treated mice by day 39 of the study. abmole.cnresearchgate.net
In another model using scid mice bearing 9L/3A4 gliosarcoma tumors (which express CYP3A4), nemorubicin treatment induced significant tumor growth delay. medchemexpress.commedchemexpress.com However, it showed no significant effect on the growth of 9L tumors that did not express the enzyme, further confirming the role of CYP3A4 in activating nemorubicin. medchemexpress.commedchemexpress.com Additionally, in a human prostatic carcinoma (DU-145) xenograft model, the combination of nemorubicin with bevacizumab resulted in a synergistic effect, causing a tumor growth delay of 17.4 days. aacrjournals.org
Cellular Pathway Modulation
The mechanism of action of nemorubicin involves the modulation of several key cellular pathways, distinguishing it from classic anthracyclines like doxorubicin. A crucial aspect of nemorubicin's activity is its reliance on an intact Nucleotide Excision Repair (NER) system. medchemexpress.commedchemexpress.comaacrjournals.org Studies have shown that nemorubicin is more cytotoxic in cells proficient in NER than in cells deficient in this repair pathway. aacrjournals.org For example, nemorubicin was more effective in L1210/DDP cells with functional NER compared to the XPG-deficient L1210/0 cells. This suggests that the NER system is involved in processing the DNA damage induced by nemorubicin, leading to cell death. aacrjournals.org Cells that develop resistance to nemorubicin often exhibit increased sensitivity to UV damage, further linking its mechanism to the NER pathway. medchemexpress.commedchemexpress.com
In addition to its interaction with the NER pathway, nemorubicin and its metabolite PNU-159682 are potent DNA intercalating agents and have been shown to induce DNA strand breaks, primarily through the inhibition of topoisomerase I. aacrjournals.org This is a distinct mechanism from doxorubicin, which primarily targets topoisomerase II. nih.gov Consequently, nemorubicin remains active in cells that are resistant to topoisomerase II inhibitors. aacrjournals.org
Furthermore, the development of resistance to nemorubicin has been associated with the epigenetic silencing of NER genes. In a nemorubicin-resistant murine leukemia cell line (L1210/MMDX), the promoter region of the XPG gene was found to be methylated, leading to its down-regulation. researchgate.net Treatment with a demethylating agent partially restored XPG expression and sensitivity to nemorubicin. researchgate.net
Recent research has also explored the use of a nemorubicin metabolite, PNU-159682, in antibody-drug conjugates (ADCs). One such ADC, targeting ROR1, has shown promise in preclinical models of triple-negative breast cancer. nih.gov The WNT/ROR signaling pathway is known to be involved in cancer development and progression, and targeting ROR1 provides a potential avenue for delivering the potent cytotoxicity of PNU-159682 directly to tumor cells. nih.gov
Cell Cycle Progression Alterations
This compound exerts a significant influence on the cell cycle of malignant cells, a key component of its antitumor activity. Studies have demonstrated that nemorubicin and its highly potent metabolite, PNU-159682, can disrupt normal cell cycle progression, though they do so in distinct ways. aacrjournals.org The dysregulation of the cell cycle is a critical mechanism for halting uncontrolled cell proliferation, which is a hallmark of cancer. auctoresonline.org
Research comparing nemorubicin with its metabolite and the classic anthracycline doxorubicin has provided detailed insights into these effects. In studies conducted on A2780 human ovarian carcinoma and DU145 human prostate carcinoma cells, the impact of nemorubicin on the cell cycle became evident after 24 hours of treatment at concentrations as low as 125 nM. aacrjournals.org This treatment resulted in an accumulation of cells in the G2 phase of the cell cycle and an increase in the sub-G1 population, which is indicative of apoptosis. aacrjournals.org
Further investigation using techniques like Bromodeoxyuridine (BrdU) pulse-and-chase experiments revealed more subtle effects. A short, one-hour treatment with 500 nM nemorubicin caused a temporary delay of 2 to 8 hours in the S phase (the DNA synthesis phase) of the cell cycle. aacrjournals.org Unlike doxorubicin, which primarily affected cells actively synthesizing DNA during treatment, nemorubicin's impact was observed in all cells, regardless of their phase at the time of exposure. aacrjournals.org While cells treated for a short duration with nemorubicin were partially blocked at 24 hours, they could completely recover by 72 hours. aacrjournals.org
In contrast, the metabolite PNU-159682 induced a more severe and irreversible cell cycle block. At concentrations as low as 0.5 nM, PNU-159682 caused an arrest in the S phase. aacrjournals.org Cells treated with PNU-159682 were found to be completely blocked in either the S phase or the G1 phase, ultimately leading to massive apoptosis. aacrjournals.org
Table 1: Effects of Nemorubicin and its Metabolite on Cell Cycle Progression in A2780 and DU145 Cancer Cells
This table summarizes the differential effects of Nemorubicin and its active metabolite, PNU-159682, on cell cycle phases based on in vitro studies.
| Compound | Concentration | Treatment Duration | Cell Cycle Effect | Outcome at 72h |
| Nemorubicin | ≥ 125 nM | 24 hours | G2 accumulation | - |
| Nemorubicin | 500 nM | 1 hour | 2-8 hour delay in S phase | Complete recovery |
| PNU-159682 | ≥ 0.5 nM | 24 hours | S phase arrest | - |
| PNU-159682 | 0.5 nM | 1 hour | Complete block in S or G1 phase | Total apoptosis |
Data sourced from kinetic studies on human ovarian (A2780) and prostate (DU145) carcinoma cells. aacrjournals.org
Apoptosis Induction in Malignant Cells
A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death, in malignant cells. ontosight.ai This process is crucial for eliminating cancer cells and is a target for many chemotherapeutic agents. frontiersin.org Nemorubicin's ability to intercalate with DNA and inhibit nucleic acid synthesis contributes to triggering this cell death pathway. ontosight.ai
The induction of apoptosis by nemorubicin has been quantified by measuring the increase in the sub-G1 cell population via flow cytometry, a hallmark of apoptotic cells with fragmented DNA. aacrjournals.org Furthermore, the process has been mechanistically linked to the activation of key proteins involved in the apoptotic cascade, such as caspase-3 and the phosphorylation of histone H2AX, which signals DNA damage. aacrjournals.org
The bioactivated metabolite of nemorubicin, PNU-159682, is exceptionally potent in this regard. aacrjournals.org Studies have shown that while a one-hour treatment with nemorubicin (500 nM) leads to a partial and recoverable cell cycle block, a similar short treatment with PNU-159682 (at a much lower concentration of 0.5 nM) is sufficient to render the cancer cells totally apoptotic after 72 hours. aacrjournals.org This suggests that the conversion of nemorubicin to PNU-159682 within the body is a critical factor in its powerful in vivo antitumor activity. aacrjournals.orgaacrjournals.org The cytotoxic activity of nemorubicin, which ultimately leads to apoptosis, has been demonstrated across a range of cancer cell lines. medchemexpress.com
Table 2: Cytotoxic Activity of Nemorubicin in Various Human Cancer Cell Lines
This table displays the IC70 values, the concentration of a drug that is required for 70% inhibition of cell growth in vitro, for Nemorubicin across different cancer types.
| Cell Line | Cancer Type | IC70 (nM) |
| HT-29 | Colon Carcinoma | 578 |
| A2780 | Ovarian Carcinoma | 468 |
| DU145 | Prostate Carcinoma | 193 |
| EM-2 | - | 191 |
| Jurkat | T-cell Leukemia | 68 |
| CEM | T-cell Leukemia | 131 ± 9 |
Data represents the mean of multiple independent experiments. medchemexpress.com
While the precise apoptotic pathways activated by nemorubicin are a subject of ongoing research, the mechanisms of related anthracyclines like doxorubicin involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com These pathways converge on the activation of effector caspases, such as caspase-3, which execute the final phases of cell death. frontiersin.orgmdpi.com Key pro-apoptotic proteins like BAX and BAD are often involved in initiating the intrinsic pathway. frontiersin.org Given that nemorubicin is a doxorubicin derivative, it is plausible that it utilizes similar molecular machinery to induce apoptosis in cancer cells. medchemexpress.com
Mechanisms of Drug Resistance and Strategies to Circumvent Resistance to Nemorubicin Hydrochloride
Intrinsic and Acquired Resistance Phenotypes
Cancer cells can possess inherent (intrinsic) resistance to a drug or develop it over the course of treatment (acquired resistance). mdpi.com These resistance mechanisms are varied and can include increased drug efflux, alterations in drug metabolism, and changes in the drug's molecular target. mdpi.comfrontiersin.org Nemorubicin (B1684466) hydrochloride has been specifically designed to bypass many of these common resistance pathways. nih.gov
Overcoming Resistance to Classical Anthracyclines
The clinical utility of traditional anthracyclines like doxorubicin (B1662922) is often hampered by the development of resistance. uniroma1.itnih.gov Nemorubicin hydrochloride was developed to circumvent the emergence of chemoresistance, particularly multi-drug resistance. nih.gov It has shown the ability to overcome resistance to classical anthracyclines. ascopubs.orgjustia.com In fact, it is highly cytotoxic to a variety of tumor cell lines that exhibit a multi-drug resistant phenotype. medchemexpress.commedchemexpress.commedchemexpress.comaacrjournals.orgresearchgate.net This efficacy is attributed to its structural modifications, specifically the substitution of the -NH2 group at the 3' position of the sugar moiety with a methoxymorpholinyl group, which appears to alter its interaction with cellular resistance machinery. aacrjournals.org
Activity in Multi-Drug Resistant Cancer Cell Phenotypes
This compound has demonstrated significant activity in various experimental models, including tumors with P-gp- and MRP1-expressing multidrug-resistant phenotypes. aacrjournals.org It has been reported to be active in vitro against both murine and human tumor cells that are resistant to doxorubicin. nih.gov Similar positive results were observed when the drug was administered in vivo to mice with multi-drug resistant tumors. nih.govresearchgate.net The compound's ability to bypass these common multi-drug resistance mechanisms makes it a promising agent for treating refractory cancers. nih.gov
Specific Activity Against Tumors Resistant to Alkylating Agents and Topoisomerase II Inhibitors
A remarkable feature of this compound is its broad spectrum of activity against tumors that are resistant to other classes of anticancer drugs. justia.com It has been shown to be active against tumors resistant to alkylating agents and topoisomerase II inhibitors. nih.govaacrjournals.orgresearchgate.netncats.ioncats.io While structurally related to doxorubicin, a well-known topoisomerase II inhibitor, this compound primarily functions as a topoisomerase I inhibitor. ascopubs.orgjustia.comresearchgate.netncats.io This different mechanism of action likely contributes to its effectiveness in tumors that have developed resistance to topoisomerase II-targeting drugs. researchgate.net
Paradoxical Activity in Cells with Upregulated Nucleotide Excision Repair Pathways
In a departure from the behavior of many DNA-damaging agents, this compound exhibits enhanced activity in cells with a proficient nucleotide excision repair (NER) system. ncats.iomedkoo.com Typically, an upregulated NER pathway contributes to drug resistance by efficiently repairing drug-induced DNA damage. mdpi.com However, this compound is more cytotoxic in NER-proficient cells compared to their NER-deficient counterparts. ascopubs.orgresearchgate.net This suggests that the NER pathway is paradoxically involved in mediating the cytotoxic effects of this compound. ascopubs.orgresearchgate.net This unique characteristic provides a therapeutic advantage in tumors that have developed resistance to other chemotherapies through the upregulation of NER. ncats.iomedkoo.comgoogle.com
Molecular Basis of this compound Resistance
Understanding the molecular basis of resistance to this compound is crucial for optimizing its clinical use and developing strategies to overcome it. Research has pointed to the central role of the nucleotide excision repair (NER) system in both the drug's efficacy and the mechanisms of resistance against it.
Role of Nucleotide Excision Repair (NER) Deficiency
The cytotoxic activity of this compound is dependent on a functional NER system. medchemexpress.commedchemexpress.commedchemexpress.comoncommunity.orgmedchemexpress.com Consequently, a deficiency in the NER pathway can lead to resistance to this drug. ascopubs.orgresearchgate.net Studies have shown that cells selected for resistance to this compound exhibit defects in NER activity. aacrjournals.org
Specifically, research has identified the downregulation of the NER gene XPG as a key mechanism of resistance. aacrjournals.org In nemorubicin-resistant murine leukemia cells (L1210/MMDX), the XPG protein was not expressed. aacrjournals.org Importantly, when these resistant cells were transfected with a vector containing the XPG cDNA, their sensitivity to this compound was restored. aacrjournals.org This highlights the critical role of XPG in the drug's mechanism of action. aacrjournals.org
Interestingly, cells that are resistant to this compound due to NER deficiency show increased sensitivity to other DNA-damaging agents like platinum compounds and alkylating agents. ascopubs.orgaacrjournals.orgresearchgate.net These NER-deficient cells are also more sensitive to UV radiation. ascopubs.orgmedchemexpress.comresearchgate.netmedchemexpress.commedchemexpress.com This collateral sensitivity provides a strong rationale for combination therapies. The unique interplay between this compound and the NER pathway suggests that it could be particularly effective when used in combination with drugs like cisplatin (B142131), which are more effective in NER-deficient cells. ascopubs.orgaacrjournals.orgresearchgate.net
Epigenetic Modifications: XPG Gene Methylation and Silencing
A novel mechanism of resistance to this compound has been identified as the methylation-dependent silencing of the Xeroderma Pigmentosum group G (XPG) gene. nih.gov The XPG gene encodes a crucial endonuclease that participates in the NER pathway. nih.govfrontiersin.org Research has demonstrated that cancer cells with acquired resistance to this compound often exhibit hypermethylation of the CpG islands in the promoter region of the XPG gene. researchgate.net This epigenetic modification leads to the transcriptional silencing of the XPG gene, resulting in a deficiency in the NER pathway. nih.govresearchgate.net
Murine leukemia L1210 cells made resistant to nemorubicin (L1210/MMDX) were found to have no detectable XPG protein expression, despite the absence of mutations in the gene itself. researchgate.net This loss of expression was correlated with a defective NER activity. researchgate.net Notably, cells resistant to this compound demonstrate an increased sensitivity to UV damage, further underscoring the impairment of their NER system. nih.govmedchemexpress.commedchemexpress.com This epigenetic silencing of XPG represents a distinct mechanism of drug resistance, differing from the classical resistance mechanisms observed with other anthracyclines. nih.gov Furthermore, studies have indicated that methylation of the XPG promoter is not only a phenomenon in laboratory cell lines but is also present in a significant percentage of ovarian tumors, suggesting its clinical relevance. nih.govresearchgate.net
Reversing this compound Resistance
The understanding of XPG methylation as a driver of resistance opens up therapeutic avenues to re-sensitize resistant cancer cells to this compound.
Restoration of NER Activity via Gene Transfer (e.g., XPG gene)
A direct strategy to overcome resistance is the restoration of the deficient NER pathway. Research has successfully demonstrated that transferring the XPG cDNA into nemorubicin-resistant cells can re-establish NER activity. researchgate.net In nemorubicin-resistant L1210/MMDX cells, which lack XPG expression, transfection with a vector containing the XPG cDNA led to the restoration of sensitivity to the drug. researchgate.net This genetic intervention confirms that the silencing of the XPG gene is a primary cause of resistance and that its functional restoration is sufficient to reverse this resistance phenotype. nih.gov
| Cell Line Model | Genetic Modification | Outcome on this compound Sensitivity |
| Nemorubicin-resistant L1210/MMDX cells | Transfection with XPG cDNA-containing vector | Sensitivity to nemorubicin was restored. researchgate.net |
| CHO-UV96 cells (XPG deficient) | Transfection with human ERCC1 gene | Sensitivity to nemorubicin was significantly enhanced. |
Demethylating Agent Interventions to Restore Sensitivity
Given that the silencing of the XPG gene is methylation-dependent, a pharmacological approach to reverse this epigenetic modification is the use of demethylating agents. nih.gov These agents, such as decitabine (B1684300) and guadecitabine, work by inhibiting DNA methyltransferases, leading to the demethylation of gene promoters and the potential re-expression of silenced genes. amegroups.org
Pre-treatment of nemorubicin-resistant cells with a hypomethylating compound has been shown to restore their sensitivity to this compound. researchgate.net This finding suggests that by reversing the methylation of the XPG promoter, the expression of the XPG protein can be re-established, thereby restoring the functionality of the NER pathway and re-sensitizing the cancer cells to the cytotoxic effects of this compound. nih.govresearchgate.netresearchgate.net This strategy of combining this compound with demethylating agents presents a promising approach to overcome acquired resistance in a clinical setting. nih.gov
| Intervention | Mechanism of Action | Effect on this compound Resistant Cells |
| Demethylating Agents | Inhibition of DNA methyltransferases, leading to demethylation of the XPG gene promoter. | Restored sensitivity to this compound. nih.govresearchgate.netresearchgate.net |
Structure Activity Relationship and Analog Development of Nemorubicin Hydrochloride
Nemorubicin (B1684466) Hydrochloride as a Doxorubicin (B1662922) Derivative: Structural Modifications
Nemorubicin, also known as (3′-deamino-3′-[2″(S)-methoxy-4″-morpholinyl]doxorubicin), is a semi-synthetic derivative of doxorubicin. The key structural modification that distinguishes nemorubicin from its parent compound, doxorubicin, is the substitution of the amino group at the 3' position of the daunosamine (B1196630) sugar with a 2-(S)-methoxy-4-morpholinyl group. hilarispublisher.com This alteration is a defining feature of the class of morpholinyl anthracyclines.
This specific chemical change significantly alters the molecule's properties, contributing to a different spectrum of antitumor activity, metabolism, and toxicity profile when compared to doxorubicin. medkoo.com While both compounds share the fundamental four-ring anthracycline core responsible for DNA intercalation, the addition of the methoxymorpholinyl group impacts how the drug interacts with cellular targets and metabolic enzymes. wikipedia.org Nemorubicin is also referred to by other names such as PNU-152243A and MMDX. medkoo.com
Impact of Modified Structure on Therapeutic Profile and Reduced Cardiotoxicity
The structural alterations in nemorubicin hydrochloride have a profound impact on its therapeutic profile, most notably leading to reduced cardiotoxicity, a significant dose-limiting side effect of doxorubicin and other classic anthracyclines. hilarispublisher.comaacrjournals.orgaacrjournals.org The cardiotoxicity of traditional anthracyclines is a major clinical challenge, often leading to cumulative dose limits to prevent congestive heart failure. wikipedia.orgnih.govromj.org Nemorubicin, however, has been shown to lack cardiotoxicity at therapeutic doses. hilarispublisher.comaacrjournals.org
Several factors are believed to contribute to this improved safety profile. The modification at the 3' position of the sugar moiety appears to be a key determinant. hilarispublisher.com While the precise mechanisms are still under investigation, it is hypothesized that the altered structure of nemorubicin affects its interaction with cardiac cells and mitochondria. wikipedia.org The high affinity of traditional anthracyclines for cardiolipin, a phospholipid abundant in the mitochondrial membranes of heart cells, is thought to contribute to their cardiotoxicity. wikipedia.org The structural changes in nemorubicin may reduce this affinity, thereby lessening cardiac muscle damage.
In addition to reduced cardiotoxicity, the modified structure of nemorubicin results in an altered and, in some cases, enhanced antitumor activity profile. biomedpharmajournal.org It has demonstrated efficacy against a broader range of tumor models than doxorubicin and is notably active against tumor cell lines that have developed resistance to other anthracyclines. aacrjournals.orgbiomedpharmajournal.org
Structural Elucidation of Cytotoxic Metabolites (e.g., PNU-159682)
A crucial aspect of nemorubicin's activity is its biotransformation in the liver into highly potent cytotoxic metabolites. medkoo.com The most significant of these is PNU-159682, which has been identified as a major metabolite of nemorubicin. aacrjournals.orgresearchgate.net The formation of PNU-159682 from nemorubicin is catalyzed by cytochrome P450 enzymes, specifically CYP3A4, which is the predominant CYP enzyme in the human liver. aacrjournals.org
The chemical name for PNU-159682 is 3′-deamino-3″,4′-anhydro-[2″(S)-methoxy-3″(R)-oxy-4″-morpholinyl]doxorubicin. aacrjournals.org Its structure is characterized by an additional bond formation within the morpholinyl ring system of nemorubicin. google.com This structural change results in a molecule with remarkably increased cytotoxicity. aacrjournals.org
Studies have shown that PNU-159682 is significantly more potent than both its parent compound, nemorubicin, and doxorubicin. In vitro studies on various human tumor cell lines revealed that the IC70 values (the concentration required to inhibit cell growth by 70%) for PNU-159682 were in the subnanomolar range, making it thousands of times more potent than nemorubicin and doxorubicin. aacrjournals.orgmedchemexpress.comresearchgate.net This exceptional potency has made PNU-159682 a subject of interest for the development of antibody-drug conjugates (ADCs), where its powerful cytotoxicity can be targeted directly to cancer cells. researchgate.netnih.gov
Table of Comparative Cytotoxicity (IC70 values in nM)
| Cell Line | Doxorubicin | Nemorubicin (MMDX) | PNU-159682 |
|---|---|---|---|
| HT-29 | 1717 | 578 | 0.58 |
| A2780 | 1427 | 468 | 0.49 |
| DU145 | 573 | 193 | 0.07 |
| EM-2 | 567 | 191 | 0.08 |
| Jurkat | 202 | 68 | 0.07 |
| CEM | 390 | 131 | 0.06 |
Data sourced from Quintieri L, et al. Clin Cancer Res. 2005;11(4):1608-17. aacrjournals.org
Molecular Modeling and Computational Approaches to DNA Interactions of this compound and its Metabolites
Molecular modeling and computational studies have been instrumental in understanding the interactions of nemorubicin and its highly potent metabolite, PNU-159682, with DNA. nih.govresearchgate.net These studies provide insights at the atomic level into how these compounds bind to DNA and exert their cytotoxic effects.
Research has shown that nemorubicin, similar to doxorubicin, can intercalate into duplex DNA. nih.govmedchemexpress.com However, it also exhibits a significant ability to bind to and stabilize G-quadruplex DNA structures, which are found in telomeres and the promoter regions of oncogenes like c-MYC. nih.gov The interaction with G-quadruplexes represents a potential additional mechanism of action that may contribute to its unique antitumor profile. nih.gov Molecular modeling studies have helped to visualize the binding modes, showing that nemorubicin can intercalate between base pairs and also form cap-complexes at the ends of the G-quadruplex structure. nih.gov
The interaction of the metabolite PNU-159682 with DNA has also been extensively studied. researchgate.netnih.gov NMR spectroscopy and molecular dynamics simulations have revealed that PNU-159682 forms very stable, reversible complexes by intercalating between the base pairs of duplex DNA, with a preference for G:C rich sequences. researchgate.netnih.gov These studies have also shown that the kinetics of this interaction are slower for PNU-159682 compared to doxorubicin and nemorubicin, resulting in a significantly longer residence time within the DNA intercalation sites. researchgate.netnih.gov
Furthermore, computational studies have explored the potential for PNU-159682 to form covalent adducts with DNA, a mechanism that could contribute to its extreme potency. acs.orgacs.org These studies have suggested that PNU-159682 can form "virtual cross-links" within the DNA double helix, effectively bridging the complementary strands. acs.org The guanine (B1146940) sequence context appears to be important in modulating this DNA alkylation. acs.orgacs.org These computational insights, combined with experimental data, provide a more complete picture of the complex and multifaceted interactions between nemorubicin, its metabolites, and their ultimate cellular target, DNA.
Synergistic Preclinical Combinations with Nemorubicin Hydrochloride
Synergistic Effects with Platinum Derivatives (e.g., Cisplatin)
Preclinical investigations have consistently pointed towards a synergistic relationship between nemorubicin (B1684466) hydrochloride and platinum-based compounds like cisplatin (B142131). researchgate.netresearchgate.net This synergy is particularly evident in cancer cells with specific DNA repair pathway deficiencies. Studies have shown that while some cancer cells may exhibit resistance to nemorubicin hydrochloride, they can become significantly more susceptible to the cytotoxic effects of cisplatin when the two are co-administered. researchgate.netresearchgate.net
The synergistic effect is not merely additive but indicates a cooperative interaction where the presence of this compound potentiates the anticancer activity of cisplatin. This has been observed in various cancer cell lines during in vitro experiments. The rationale for combining these two agents is rooted in their distinct but complementary mechanisms of action, which will be explored in more detail in section 6.3.
Table 1: Representative Data on Synergistic Cytotoxicity of this compound and Cisplatin in a Preclinical Model
| Treatment Group | Drug Concentration | Cell Viability (%) | Combination Index (CI) |
| Control | - | 100 | - |
| This compound | [Concentration X] | 75 | - |
| Cisplatin | [Concentration Y] | 80 | - |
| Nemorubicin HCl + Cisplatin | [Conc. X + Conc. Y] | 40 | < 1 (Synergistic) |
This table presents illustrative data to demonstrate the concept of synergy. Actual values may vary based on specific experimental conditions and cell lines.
Synergistic Effects with Alkylating Agents
Similar to the findings with platinum derivatives, preclinical data supports the synergistic combination of this compound with various alkylating agents. researchgate.netresearchgate.net Alkylating agents exert their cytotoxic effects by causing damage to DNA, and their efficacy can be enhanced when used in conjunction with this compound. The synergistic potential has been noted in cell lines that are resistant to this compound, suggesting a way to overcome certain mechanisms of drug resistance. researchgate.netresearchgate.net
The combination of this compound and an alkylating agent can lead to a greater-than-expected reduction in cancer cell proliferation and survival. This enhanced effect underscores the potential of this combination strategy in a preclinical setting.
Table 2: Illustrative Preclinical Synergism of this compound with an Alkylating Agent
| Treatment Group | Drug Concentration | Apoptotic Cell Count | Fold Increase in Apoptosis |
| Control | - | 500 | - |
| This compound | [Concentration A] | 1500 | 3.0 |
| Alkylating Agent | [Concentration B] | 1200 | 2.4 |
| Nemorubicin HCl + Alkylating Agent | [Conc. A + Conc. B] | 4500 | 9.0 (Synergistic) |
This table provides a representative example of synergistic effects. Actual experimental results will differ based on the specific agents and models used.
Mechanistic Basis for Observed Preclinical Synergism
The mechanistic foundation for the synergistic effects observed between this compound and both platinum derivatives and alkylating agents is intricately linked to the Nucleotide Excision Repair (NER) DNA repair pathway. researchgate.netresearchgate.net Preclinical studies have revealed a peculiar characteristic of this compound: its cytotoxic activity is more pronounced in cells with a proficient NER system. researchgate.netresearchgate.net Conversely, cells that are deficient in the NER pathway tend to be resistant to this compound. researchgate.netresearchgate.net
This NER-dependent activity of this compound creates a unique therapeutic opportunity. Cancer cells that have developed resistance to this compound due to NER deficiency are, in turn, highly sensitive to DNA-damaging agents like cisplatin and other alkylating agents. researchgate.netresearchgate.net The NER pathway is a primary mechanism for repairing the DNA damage caused by these agents, so its deficiency leaves the cells vulnerable.
Therefore, when this compound is combined with cisplatin or an alkylating agent, a powerful synergistic effect is achieved. In a mixed population of cancer cells, those with a functional NER system are targeted by this compound, while the NER-deficient cells, which are resistant to nemorubicin, are effectively eliminated by the platinum derivative or alkylating agent. This dual-pronged attack on both NER-proficient and NER-deficient cancer cells provides a strong rationale for the clinical investigation of these combination therapies. researchgate.netresearchgate.net
Table 3: Differential Cellular Response Based on NER Pathway Status
| Cellular Characteristic | Response to this compound | Response to Cisplatin / Alkylating Agents |
| NER Proficient | Sensitive | Less Sensitive (due to DNA repair) |
| NER Deficient | Resistant | Highly Sensitive |
Advanced Delivery Systems and Prodrug Research for Nemorubicin Hydrochloride
Prodrug Design and Bioactivation Pathways of Nemorubicin (B1684466) Hydrochloride
A prodrug is an inactive or less active compound that is metabolized into a pharmacologically active drug within the body. mdpi.com This strategy is employed to overcome undesirable properties of the parent drug, such as poor solubility or lack of specificity. mdpi.comjiwaji.edu Prodrugs can be broadly categorized as carrier-linked, where a carrier molecule is attached to the drug, or bioprecursors, which are metabolized into the active form. fiveable.me
In the context of nemorubicin, a significant prodrug approach involves its conversion to the highly potent metabolite, PNU-159682. This bioactivation occurs in the liver and results in a compound that is orders of magnitude more cytotoxic than nemorubicin itself. aacrjournals.orgwuxiapptec.comcreative-biolabs.com The design of prodrugs often focuses on exploiting specific conditions within the tumor microenvironment, such as differences in enzyme expression or pH, to achieve targeted drug release. jiwaji.edufiveable.me
The general bioactivation pathway for many prodrugs involves enzymatic cleavage. mdpi.com For instance, in some phosphorodiamidate prodrugs, an initial enzyme-mediated hydrolysis is followed by an intramolecular cyclization and subsequent hydrolysis to release the active drug. nih.gov While the specific enzymatic steps for nemorubicin's conversion to PNU-159682 in the liver are a key area of study, the dramatic increase in potency underscores the potential of this prodrug strategy.
| Prodrug/Metabolite | Parent Compound | Key Bioactivation Feature | Resulting Potency |
| PNU-159682 | Nemorubicin | Liver metabolism | 700 to 3,000-fold more potent than nemorubicin creative-biolabs.comresearchgate.net |
Drug-Eluting Microsphere Formulations (e.g., DC Beads) for Localized Delivery
Drug-eluting microspheres are a critical technology for the localized delivery of chemotherapeutic agents, particularly in the context of transarterial chemoembolization (TACE). nih.gov These microspheres act as both an embolic agent to block blood flow to a tumor and a sustained-release drug delivery system. nih.gov
DC Beads, which are made from a polyvinyl alcohol hydrogel modified with sulfonate groups, are designed to be loaded with positively charged drugs like nemorubicin hydrochloride through an ion-exchange mechanism. justia.comgoogle.comwjgnet.com Research has demonstrated that this compound can be efficiently loaded onto DC Beads at clinically relevant concentrations. justia.com
A key finding is the difference in release kinetics between nemorubicin and doxorubicin (B1662922) when loaded onto DC Beads. In human plasma, nemorubicin is released much more readily, with over 90% of the drug released, whereas doxorubicin remains largely entrapped within the microspheres. justia.com This suggests that nemorubicin-loaded beads could provide a more effective and predictable local drug delivery. Furthermore, unlike doxorubicin, nemorubicin does not significantly alter the physical characteristics of the DC Beads, preserving their embolic properties. researchgate.net
| Parameter | This compound | Doxorubicin |
| Loading Efficiency on DC Beads | >99% up to 2 mg/mL justia.com | Loading is possible to a recommended level of 25 mg/mL nih.gov |
| Release in Human Plasma | ≥90% justia.com | ~2.5% justia.com |
| Effect on Microsphere Morphology | Minimal alteration researchgate.net | Causes shrinkage justia.com |
Antibody-Drug Conjugate (ADC) Development Utilizing Nemorubicin Metabolites
Antibody-drug conjugates (ADCs) represent a highly targeted approach to cancer therapy, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a payload drug. researchgate.net The development of ADCs using nemorubicin's highly potent metabolite, PNU-159682, has shown significant promise. researchgate.netnih.gov PNU-159682 is considered an attractive payload for ADCs due to its extreme potency, which is several thousand times greater than that of doxorubicin. creative-biolabs.comresearchgate.net
The design of these ADCs involves linking PNU-159682 to a monoclonal antibody that targets a specific antigen on cancer cells. nih.gov Various linker technologies are being explored to ensure the stability of the ADC in circulation and the efficient release of the payload at the tumor site. aacrjournals.org For example, a linker-payload called NMS249 has been developed for conjugation to a CD22-specific antibody, demonstrating strong anti-tumor effects in preclinical models. medchemexpress.com
Research has also focused on site-specific conjugation technologies to create homogeneous ADCs with a consistent drug-to-antibody ratio (DAR), which is crucial for predictable efficacy and safety. nih.gov One such approach, SMAC technology™, has been used to conjugate a derivative of PNU-159682 to trastuzumab, resulting in an ADC with potent activity against HER2-expressing cancer cells, including those resistant to other therapies. nih.gov
| ADC Component | Description | Example |
| Payload | The cytotoxic agent attached to the antibody. | PNU-159682, a highly potent metabolite of nemorubicin. nih.govmedchemexpress.com |
| Antibody | A monoclonal antibody that targets a specific tumor antigen. | Anti-CD22 antibody, Trastuzumab (targets HER2). medchemexpress.comnih.gov |
| Linker | Connects the payload to the antibody. | MC-VC-PAB-DEA linker used in an anti-CD22-NMS249 ADC. wuxiapptec.com |
| Conjugation Technology | Method for attaching the linker-payload to the antibody. | SMAC technology™ for site-specific conjugation. nih.gov |
Compound Names Mentioned in this Article
Abraxane
Acyclovir
Adriamycin
Aldofosfamide
Aurinostatin
Brentuximab vedotin
Carboxy-phosphamide
Cefuroxime axetil
Chloramphenicol
Chloramphenicol palmitate
Chloramphenicol sodium succinate (B1194679)
Dacarbazine
Daunorubicin
Doxorubicin
Doxorubicin hydrochloride
Famciclovir
Gemcitabine
Inotuzumab ozogamicin (B1678132)
Irinotecan
Methotrexate
Nemorubicin
this compound
Oxaliplatin
Paclitaxel
PNU-159682
Sorafenib
Sorafenib tosylate
Sulfapyridine
Sunitinib
Trastuzumab
Trastuzumab-emtansine
Valacyclovir
Vinblastine
Q & A
Q. What is the primary mechanism of action of Nemorubicin hydrochloride, and how does it differ from other anthracyclines?
this compound is a derivative of doxorubicin but uniquely inhibits topoisomerase I instead of topoisomerase II, a hallmark of most anthracyclines . Its activity is mediated through the nucleotide excision repair (NER) system, which differentiates it mechanistically. Researchers should validate this mechanism using in vitro topoisomerase inhibition assays (e.g., plasmid relaxation assays) and compare results with classical anthracyclines like doxorubicin to confirm lack of cross-resistance .
Q. How does metabolism via CYP3A enzymes influence Nemorubicin's pharmacokinetic profile in preclinical models?
Nemorubicin is metabolized by CYP3A into cytotoxic derivatives, which necessitates careful pharmacokinetic (PK) modeling to account for enzyme variability. Methodologically, researchers should:
- Use CYP3A-specific inhibitors (e.g., ketoconazole) or knockout animal models to assess metabolic pathways.
- Employ liquid chromatography-mass spectrometry (LC-MS) to quantify parent drug and metabolites in plasma/tissue .
- Corrogate PK data with toxicity profiles to identify metabolic activation thresholds .
Q. What analytical methods are recommended for determining the purity and stability of this compound in experimental settings?
- Purity : High-performance liquid chromatography (HPLC) with UV detection, validated against reference standards, ensures compound integrity. For novel derivatives, nuclear magnetic resonance (NMR) and elemental analysis are critical .
- Stability : Conduct accelerated stability studies under varying pH, temperature, and light conditions. Store stock solutions in aliquots at -20°C to avoid freeze-thaw degradation, and validate storage protocols via repeated LC-MS analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in Nemorubicin's efficacy data across different tumor models?
Contradictions may arise from model-specific factors (e.g., NER pathway variability or CYP3A expression). To address this:
- Perform meta-analysis of existing datasets, stratifying results by tumor type and genetic background.
- Use orthogonal assays (e.g., RNA sequencing to profile NER-related genes) to identify biomarkers of response .
- Apply sensitivity analyses in xenograft models with controlled CYP3A activity to isolate metabolic contributions .
Q. What methodologies optimize the assessment of Nemorubicin's interaction with NER proteins in vitro?
- Co-immunoprecipitation (Co-IP) : Use tagged NER proteins (e.g., XPF-ERCC1) in cell lysates treated with Nemorubicin to detect binding.
- Fluorescence resonance energy transfer (FRET) : Design probes to monitor real-time NER complex disruption.
- CRISPR-Cas9 knockout models : Generate NER-deficient cell lines to quantify dependency on this pathway for drug efficacy .
Q. What strategies improve translational relevance in Nemorubicin studies from in vitro to in vivo models?
- Dose optimization : Use physiologically based pharmacokinetic (PBPK) modeling to scale in vitro effective concentrations to in vivo doses .
- Tumor microenvironment (TME) integration : Incorporate 3D co-culture systems (e.g., tumor-associated macrophages) to mimic in vivo conditions before animal trials .
- Biomarker-driven trials : Pre-screen patient-derived xenografts (PDXs) for CYP3A expression and NER status to stratify responsive cohorts .
Methodological Best Practices
- Reproducibility : Document experimental conditions per NIH guidelines, including animal strain details, CYP3A activity baselines, and statistical power calculations .
- Data Analysis : Use tools like R or Python for PK/PD modeling, and apply NEMSIS-compliant labeling for interoperability in multi-institutional studies .
- Conflict Resolution : Engage interdisciplinary teams (e.g., pharmacologists, bioinformaticians) to interpret contradictory data and refine hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
